molecular formula C9H9N3 B15387184 4-(1H-pyrrol-1-yl)pyridin-2-amine

4-(1H-pyrrol-1-yl)pyridin-2-amine

Katalognummer: B15387184
Molekulargewicht: 159.19 g/mol
InChI-Schlüssel: GMFUQKXRACFPPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-(1H-Pyrrol-1-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted with an amine group at position 2 and a pyrrole ring at position 3. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry. Pyrrole’s electron-rich nature enhances π-π interactions with biological targets, while the pyridine-amine motif facilitates hydrogen bonding.

Eigenschaften

Molekularformel

C9H9N3

Molekulargewicht

159.19 g/mol

IUPAC-Name

4-pyrrol-1-ylpyridin-2-amine

InChI

InChI=1S/C9H9N3/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h1-7H,(H2,10,11)

InChI-Schlüssel

GMFUQKXRACFPPT-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(C=C1)C2=CC(=NC=C2)N

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The following table highlights key structural differences and substituent effects among 4-(1H-pyrrol-1-yl)pyridin-2-amine and its analogues:

Compound Name Core Structure Substituents Key Properties/Applications References
4-(1H-Pyrrol-1-yl)pyridin-2-amine Pyridine -NH₂ (C2), pyrrole (C4) Potential kinase inhibitor scaffold
4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine Pyrimidine -NH₂ (C2), pyrrolopyridine (C4) High-resolution crystallography
4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine Pyrimidine -Cl (C4), methylpyrazole (N-substituent) Intermediate in anticancer drug synthesis
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine -CH₃ (C4), piperidine (C6) Crystal structure studied for drug design
5-Chloro-N,4-bis(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (17) Pyrimidine -Cl (C5), methylpyrazole (C4 and N-substituent) CDK2 inhibitor (melting point: 201–202°C)

Key Observations :

  • Core Heterocycle : Pyridine-based compounds (e.g., the target compound) exhibit distinct electronic properties compared to pyrimidine analogues, influencing binding affinity and solubility.
  • Substituent Effects : Chlorine or fluorine substituents (e.g., in compound 17 ) enhance electrophilicity and metabolic stability, while bulky groups like piperidine () improve target selectivity.

Physical and Spectral Properties

  • Melting Points : Pyrimidine derivatives (e.g., compound 17: 201–202°C ; compound 18: 283–284°C ) generally exhibit higher melting points than pyridine-based compounds, suggesting stronger intermolecular interactions.
  • NMR Trends :
    • Pyrrole protons in 4-(1H-pyrrol-1-yl)pyridin-2-amine are expected near δ 6.5–7.0 ppm (similar to compound 32: δ 6.79–7.85 ).
    • Pyrimidine NH₂ groups resonate at δ 6.7–7.4 ppm (e.g., compound 2-13: δ 6.74 ).

Q & A

Q. What are the standard synthetic routes for preparing 4-(1H-pyrrol-1-yl)pyridin-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves coupling reactions between pyrrole derivatives and substituted pyridines. A modified Ullmann-type coupling is commonly employed, using 2-aminopyridine and 1H-pyrrole-1-carbonyl chloride in the presence of CuI as a catalyst, K₂CO₃ as a base, and dimethylethylenediamine (DMEDA) as a ligand in DMF under inert atmosphere (Ar) at 80–100°C. Yield optimization (e.g., ~50%) requires precise control of temperature, reaction time (12–24 hours), and stoichiometric ratios .

Q. Which analytical techniques are critical for characterizing 4-(1H-pyrrol-1-yl)pyridin-2-amine?

High-Performance Liquid Chromatography (HPLC) is used to assess purity (>95%), while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. For example, the pyridine ring protons appear as distinct doublets (δ 7.8–8.2 ppm), and pyrrole protons resonate as a multiplet (δ 6.3–6.7 ppm). Mass spectrometry (MS) via electrospray ionization (ESI) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 186.1) .

Q. How can researchers address low yields during purification of 4-(1H-pyrrol-1-yl)pyridin-2-amine?

Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) effectively separates the target compound from byproducts. Recrystallization in ethanol/water mixtures improves purity. Contradictions in yield data across studies may arise from variations in catalyst loading or solvent purity, necessitating replication under controlled conditions .

Advanced Research Questions

Q. What strategies resolve discrepancies in spectroscopic data interpretation for 4-(1H-pyrrol-1-yl)pyridin-2-amine?

Cross-validation using 2D NMR techniques (e.g., HSQC, HMBC) clarifies ambiguous proton assignments. For instance, HMBC correlations between pyrrole C-2 and pyridine NH₂ confirm regioselectivity. Computational methods (DFT calculations) predict NMR shifts and vibrational spectra, aiding in structural validation when experimental data conflict .

Q. How can X-ray crystallography elucidate the molecular conformation of 4-(1H-pyrrol-1-yl)pyridin-2-amine?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL software reveals bond angles, torsion angles, and intermolecular interactions. For example, the dihedral angle between the pyrrole and pyridine rings (e.g., ~25°) indicates moderate conjugation. Hydrogen-bonding networks (N–H···N) stabilize the crystal lattice, which can be compared to DFT-optimized geometries .

Q. What mechanistic insights guide the compound’s reactivity in cross-coupling reactions?

Kinetic studies using UV-vis spectroscopy and stopped-flow techniques track intermediates in palladium-catalyzed couplings. For example, oxidative addition of aryl halides to Pd(0) is rate-limiting. Contradictions in reaction pathways (e.g., radical vs. polar mechanisms) are resolved via radical trapping experiments (e.g., TEMPO) and isotopic labeling .

Q. How does 4-(1H-pyrrol-1-yl)pyridin-2-amine interact with biological targets?

Molecular docking simulations (AutoDock Vina) predict binding affinities to enzymes like kinases or GPCRs. In vitro assays (e.g., fluorescence polarization) validate inhibition constants (Kᵢ). Discrepancies between computational and experimental data may arise from solvation effects or protein flexibility, requiring molecular dynamics (MD) simulations for refinement .

Methodological Considerations

  • Data Contradiction Analysis : Compare reaction parameters (e.g., solvent polarity, catalyst source) across studies to identify outliers. Use statistical tools (e.g., ANOVA) to assess reproducibility .
  • Advanced Characterization : Pair experimental data (SC-XRD, NMR) with computational models (Gaussian, ORCA) for robust structural validation .

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